N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiophene ring, a phenyl ring, and a furan ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The presence of these rings could potentially give this compound interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized using the Paal-Knorr Pyrrole Synthesis . The thiophene ring could be introduced through a separate reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrrole ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the pyrrole, thiophene, and furan rings could potentially make this compound aromatic and relatively stable .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolyl pyrazoline carbaldehydes, have been found to inhibit the enzyme enoyl acp reductase . This enzyme plays a crucial role in the FAS-II biosynthetic pathway of Mycobacterium tuberculosis and is a significant target for designing novel anti-TB agents .
Mode of Action
This interaction could potentially result in the disruption of the FAS-II biosynthetic pathway .
Biochemical Pathways
The compound likely affects the FAS-II biosynthetic pathway, given its potential inhibition of the enoyl ACP reductase enzyme . This pathway is critical for the survival of Mycobacterium tuberculosis, and its disruption could lead to the bacterium’s death .
Properties
IUPAC Name |
N-[4-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-25(22-9-6-16-32-22)27-19-10-12-20(13-11-19)28-26(31)24-23(29-14-4-5-15-29)21(17-33-24)18-7-2-1-3-8-18/h1-17H,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBNUILIDUBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.